![molecular formula C18H15NO4S2 B2737824 (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 1798405-57-8](/img/structure/B2737824.png)
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
The compound “(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide” is a complex organic molecule that contains several functional groups including a furan ring, a thiophene ring, a carbonyl group, a sulfonamide group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
C-H Bond Activation and Borylation
Research on furans and thiophenes, including those related to the specified chemical structure, has explored their reactivity in the context of C-H bond activation and borylation catalyzed by metal complexes. These studies are fundamental in developing synthetic methodologies for constructing complex molecules, potentially applicable in materials science and organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).
Photosensitizers for Photodynamic Therapy
Compounds with thiophene and furan scaffolds have been evaluated for their photophysical and photochemical properties, highlighting their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. This area of research underscores the importance of these compounds in developing therapeutic agents due to their high singlet oxygen quantum yields and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antiprotozoal Activity
Derivatives structurally related to the queried compound have shown significant antiprotozoal activity. For instance, compounds featuring furan and thiophene units, alongside amidine functionalities, have been synthesized and tested against Trypanosoma and Plasmodium species, demonstrating potent activity and offering insights into new treatments for protozoal infections (Ismail et al., 2003).
Carbonic Anhydrase Inhibition
Another area of application involves the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Sulfonamides, including those with thiophene and furan moieties, have been investigated for their inhibitory effects on different carbonic anhydrase isozymes, showing potential for treating conditions like glaucoma and possibly contributing to the design of diuretics and antiepileptics (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antimicrobial Properties
Compounds incorporating furan and thiophene units have been synthesized and screened for antimicrobial properties. Research in this domain has led to the discovery of molecules with moderate to promising antimicrobial activity, offering a basis for developing new antibacterial and antifungal agents (Desmukh et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c20-18(16-7-4-11-23-16)17-9-8-15(24-17)13-19-25(21,22)12-10-14-5-2-1-3-6-14/h1-12,19H,13H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGVTFZEUANCBM-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide |
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